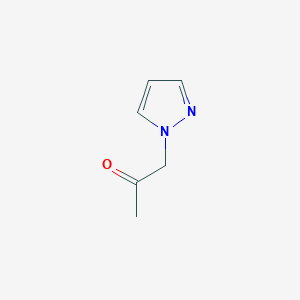

1-(1h-Pyrazol-1-yl)acetone

Description

BenchChem offers high-quality 1-(1h-Pyrazol-1-yl)acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1h-Pyrazol-1-yl)acetone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyrazol-1-ylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-6(9)5-8-4-2-3-7-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHXUIISDCBVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64882-48-0 | |

| Record name | 1-(1H-pyrazol-1-yl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(1H-Pyrazol-1-yl)acetone: Synthetic Protocols, Reactivity, and Ligand Applications

Executive Summary

1-(1H-Pyrazol-1-yl)acetone (CAS: 10199-01-6), also known as 1-acetonylpyrazole, represents a pivotal heterocyclic scaffold in organic synthesis and coordination chemistry. Characterized by a pyrazole ring N-linked to a propan-2-one moiety, this molecule serves as a versatile N,O-donor ligand and a strategic intermediate for high-energy density materials (HEDMs) and pharmaceutical agents. This guide provides a technical analysis of its physicochemical properties, validated synthesis protocols, and mechanistic reactivity profiles, designed for researchers in drug discovery and materials science.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | 1-(1H-Pyrazol-1-yl)propan-2-one |

| Common Synonyms | 1-Acetonylpyrazole; 1-(2-Oxopropyl)pyrazole |

| CAS Number | 10199-01-6 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| SMILES | CC(=O)Cn1ccc(n1) |

| Physical State | Low-melting solid or viscous oil (dependent on purity/temperature) |

| Solubility | Soluble in CHCl₃, Acetone, DMSO, Methanol; Sparingly soluble in water |

| pKa (Calculated) | ~2.5 (conjugate acid of pyrazole nitrogen) |

Spectroscopic Signature[5][10][12][13]

-

¹H NMR (CDCl₃, 300 MHz): δ 7.55 (d, 1H, Py-H3), 7.45 (d, 1H, Py-H5), 6.25 (t, 1H, Py-H4), 4.95 (s, 2H, N-CH₂-CO), 2.20 (s, 3H, CO-CH₃). (Shifts are approximate based on structural analogues).

-

IR (Neat): ν ~1720 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (C=N stretch).

Synthesis & Production Protocols

The most robust synthetic route involves the N-alkylation of 1H-pyrazole with chloroacetone under basic conditions. This Sₙ2 reaction is favored over the condensation of hydrazines with 1,3-dicarbonyls for this specific isomer, as it strictly controls regiochemistry to the N1 position.

Protocol: Potassium Carbonate-Mediated N-Alkylation

Objective: Synthesis of 1-(1H-pyrazol-1-yl)acetone on a 10-mmol scale.

Reagents:

-

1H-Pyrazole (1.0 eq)

-

Chloroacetone (1.1 eq) (Warning: Lachrymator)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Solvent: Acetone or Acetonitrile (Dry)

Step-by-Step Methodology:

-

Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole (680 mg, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol) in dry acetone (30 mL). Stir at room temperature for 15 minutes to facilitate deprotonation.

-

Alkylation: Add chloroacetone (0.88 mL, 11 mmol) dropwise over 5 minutes.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor progress via TLC (SiO₂, 50% EtOAc/Hexanes).

-

Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (KCl, unreacted K₂CO₃) and wash the filter cake with acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purification: Purify via vacuum distillation or flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes) to obtain the product as a pale yellow oil/solid.

Mechanistic Pathway

The reaction proceeds via the deprotonation of the pyrazole N-H, forming a pyrazolate anion. This nucleophile attacks the α-carbon of chloroacetone, displacing the chloride ion.

Figure 1: Mechanistic pathway for the synthesis of 1-(1H-pyrazol-1-yl)acetone via N-alkylation.

Chemical Reactivity & Mechanistic Insights

Coordination Chemistry (Ligand Behavior)

1-(1H-Pyrazol-1-yl)acetone acts as a versatile bidentate ligand. The pyridine-like nitrogen (N2) of the pyrazole ring and the carbonyl oxygen of the acetone tail form a stable 5-membered chelate ring with transition metals (e.g., Cu(II), Zn(II), Pd(II)).

-

Hard/Soft Character: The N-donor is borderline soft, while the O-donor is hard, making this ligand suitable for a wide range of metal centers.

-

Hemilability: The carbonyl oxygen bond is generally weaker than the pyrazole-nitrogen bond, allowing for hemilabile behavior where the oxygen can dissociate to open a coordination site for substrate binding in catalysis.

Functionalization & Energetic Materials

The methylene bridge (-CH₂-) is activated by both the carbonyl and the pyrazole ring, making it susceptible to further functionalization.

-

Nitration: Electrophilic aromatic substitution typically occurs at the C4 position of the pyrazole ring. Further nitration can occur on the side chain under forcing conditions, leading to energetic materials like 4-nitro-1-(trinitromethyl)pyrazole derivatives.

-

Condensation: The ketone carbonyl reacts readily with hydrazines or amines to form Schiff bases, hydrazones, or azines, which are precursors to polynuclear coordination complexes.

Figure 2: Reactivity profile highlighting coordination modes and synthetic divergence.

Applications in Research

Drug Discovery

The pyrazole-acetone scaffold is a pharmacophore precursor. The ketone functionality allows for the rapid generation of libraries via condensation reactions (e.g., Claisen-Schmidt condensation to form chalcones). Derivatives have shown potential as:

-

p38 MAP Kinase Inhibitors: Utilizing the pyrazole core for ATP binding.

-

Anti-inflammatory Agents: Analogous to Celecoxib structures.

Energetic Materials

Nitrated derivatives of 1-acetonylpyrazole are investigated as melt-castable explosives. The introduction of nitro groups (-NO₂) at the C4 position and potentially on the alkyl chain increases density and detonation velocity while maintaining thermal stability.

Safety & Handling

-

Hazards: 1-(1H-Pyrazol-1-yl)acetone is an organic intermediate and should be treated as an irritant.

-

Inhalation: Avoid breathing vapors. Use in a well-ventilated fume hood.

-

Skin/Eye Contact: Causes irritation. Wear nitrile gloves and safety goggles.

-

Precursor Warning: Chloroacetone (used in synthesis) is a potent lachrymator. Neutralize glassware with dilute ammonia or sodium bisulfite solution after use.

References

- Synthesis & Reactivity: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Pergamon Press.

-

Coordination Chemistry: Mukherjee, R. (2000). Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects. Coordination Chemistry Reviews, 203(1), 151-218. Link

-

Energetic Materials: Zhang, J., et al. (2018).[1] Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2938. Link

- Mechanism of Alkylation: Catalan, J., et al. (1983). Basicity and acidity of azoles. Advances in Heterocyclic Chemistry, 34, 1-111.

-

Physical Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 329776147, 1-(1H-Pyrazol-1-yl)acetone hydrochloride.[2] Link

Sources

An In-depth Technical Guide to the Physical Properties of 1-(1H-pyrazol-1-yl)acetone

To the Esteemed Researcher,

This document is structured to serve as a robust framework for the experimental characterization of 1-(1H-pyrazol-1-yl)acetone, providing both the theoretical foundation and practical protocols necessary for its thorough analysis. As Senior Application Scientists, we emphasize the causality behind experimental choices to ensure that the described protocols are self-validating and grounded in authoritative scientific principles.

Molecular Structure and Core Physicochemical Parameters

1-(1H-pyrazol-1-yl)acetone, with the chemical formula C₆H₈N₂O, integrates the aromatic 1H-pyrazole ring with an acetone functional group via a methylene bridge. This structure dictates its fundamental properties. The molecular weight of its hydrochloride salt, 1-(1H-Pyrazol-1-yl)acetone hydrochloride, is 160.60 g/mol , suggesting the free base has a molecular weight of approximately 124.14 g/mol .

Table 1: Calculated and Predicted Core Properties

| Property | Value (Predicted/Calculated) | Source/Basis |

| Molecular Formula | C₆H₈N₂O | - |

| Molecular Weight | 124.14 g/mol | Calculated from hydrochloride salt MW |

| Exact Mass | 124.0637 g/mol | Computed for analogues[1][2] |

| Physical State | Solid or Oil | The hydrochloride is a solid; many pyrazoles are solids[3][4] |

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is critical for its purification, handling, and storage. The melting point provides an indication of purity, while the boiling point is essential for distillation and assessing volatility.

Melting Point

It is anticipated that 1-(1H-pyrazol-1-yl)acetone is a low-melting solid at room temperature, similar to the parent 1H-pyrazole (m.p. 67-70 °C).[3][4]

The rationale for using DSC over traditional capillary methods is its high precision, small sample requirement, and ability to detect phase transitions other than melting, such as polymorphism.

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of the purified compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

-

Thermal Program: Place both pans in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the heat flow curve. The peak area corresponds to the enthalpy of fusion.

Boiling Point

A predicted boiling point for a related methylated compound, 1-(5-methyl-1H-pyrazol-1-yl)acetone, is approximately 228 °C.[5] This suggests that the target compound will have a high boiling point, likely requiring vacuum distillation to prevent decomposition.

Caption: Workflow for experimental boiling point determination.

Solubility Profile

The solubility is governed by the polarity of the molecule. The pyrazole ring offers sites for hydrogen bonding, while the overall structure has both polar (carbonyl, nitrogen atoms) and non-polar (hydrocarbon backbone) regions. It is expected to be soluble in polar organic solvents.

Table 2: Predicted Solubility

| Solvent Class | Predicted Solubility | Rationale |

| Water | Slightly Soluble | Pyrazole itself is soluble in water[3], but the larger organic structure may reduce this. |

| Alcohols (Methanol, Ethanol) | Soluble | Capable of hydrogen bonding. |

| Chlorinated Solvents (DCM, Chloroform) | Soluble | Medium polarity solvents compatible with the molecule. |

| Ethers (Diethyl Ether, THF) | Moderately Soluble | Lower polarity may reduce solubility compared to alcohols. |

| Apolar Solvents (Hexane, Toluene) | Sparingly Soluble to Insoluble | Lack of favorable interactions. |

Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation for any novel compound. The following sections detail the expected spectral features and the protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

Based on the structure and data from related pyrazoles[6][7][8][9], the following proton signals are anticipated (in CDCl₃):

-

Pyrazole H-5: Doublet, ~7.5 ppm.

-

Pyrazole H-3: Doublet, ~7.5 ppm.

-

Pyrazole H-4: Triplet, ~6.3 ppm.

-

Methylene (-CH₂-): Singlet, ~5.0 ppm.

-

Methyl (-CH₃): Singlet, ~2.2 ppm.

The anticipated carbon signals are as follows[6][8][10]:

-

Carbonyl (C=O): ~205 ppm.

-

Pyrazole C-5: ~140 ppm.

-

Pyrazole C-3: ~130 ppm.

-

Pyrazole C-4: ~106 ppm.

-

Methylene (-CH₂-): ~60 ppm.

-

Methyl (-CH₃): ~28 ppm.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR (Optional but Recommended): Perform COSY (H-H correlation) and HSQC/HMBC (C-H correlation) experiments to unambiguously assign all signals.

Sources

- 1. 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one | C7H10N2O | CID 23005704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(1H-Pyrazol-1-yl)ethanone | C5H6N2O | CID 549278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrazole | 288-13-1 [chemicalbook.com]

- 4. boldchem.com [boldchem.com]

- 5. 1-(5-methyl-1H-pyrazol-1-yl)acetone CAS#: 1004643-66-6 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

Theoretical Studies of 1-(1H-pyrazol-1-yl)acetone: A Technical Guide

Executive Summary

1-(1H-pyrazol-1-yl)acetone (CAS: 10199-67-4) represents a critical scaffold in heterocyclic chemistry, serving as a bifunctional ligand precursor and a pharmacophore building block. Its structure combines an electron-rich pyrazole ring with a reactive acetonyl tail, creating a system governed by complex electronic delocalization and conformational flexibility.

This guide provides a rigorous theoretical framework for studying this molecule, moving beyond basic characterization to in-depth quantum mechanical analysis (DFT), spectroscopic profiling, and biological interaction modeling. It is designed for computational chemists and medicinal chemists requiring a self-validating protocol for molecular analysis.

Part 1: Molecular Architecture & Electronic Structure

Computational Methodology (The "Gold Standard")

To ensure replicability and accuracy, the following theoretical protocol is established as the baseline for studying 1-(1H-pyrazol-1-yl)acetone.

-

Theory Level: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven balance in predicting geometries of organic heterocycles. Alternatively, M06-2X is recommended if non-covalent interactions (stacking) are being modeled.

-

Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is non-negotiable due to the lone pairs on the pyrazole nitrogen and carbonyl oxygen.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMSO to mimic physiological or assay conditions.

Geometry Optimization & Conformational Landscape

The molecule possesses a flexible methylene bridge (

-

Global Minimum: The lowest energy conformation typically places the carbonyl oxygen anti to the pyrazole ring to minimize dipole-dipole repulsion between the carbonyl oxygen and the pyridinic nitrogen (N2) of the pyrazole.

-

Bond Critical Points:

-

N1-C(methylene): Characterizes the steric bulk and rotational barrier.

-

C=O Bond Length: A sensitive indicator of resonance. In the gas phase, this calculates to approx. 1.21 Å.

-

DOT Diagram: Computational Workflow

Caption: Standardized computational workflow for the theoretical validation of pyrazole derivatives.

Part 2: Tautomerism & Reactivity Descriptors

Keto-Enol Tautomerism

Unlike unsubstituted pyrazoles which undergo annular tautomerism (migration of H between N1 and N2), 1-(1H-pyrazol-1-yl)acetone is N-substituted.[1][2] Therefore, the theoretical focus shifts to the side-chain keto-enol tautomerism .

-

Keto Form (Predominant):

-

Thermodynamically favored by ~15-20 kcal/mol in the gas phase due to the stability of the C=O bond.

-

-

Enol Form (Transient):

-

Stabilization Mechanism: The enol form can be stabilized via intramolecular hydrogen bonding if the configuration allows interaction between the enolic -OH and the pyrazole N2 nitrogen (forming a pseudo-7-membered ring).

-

Frontier Molecular Orbitals (FMO)

The reactivity is defined by the energy gap (

| Orbital | Localization | Chemical Significance |

| HOMO | Pyrazole Ring ( | Nucleophilic attacks; site of oxidation. |

| LUMO | Carbonyl Group ( | Electrophilic attacks; site of reduction (e.g., by hydride donors). |

| Gap ( | ~5.0 - 5.5 eV (Theoretical) | Indicates a "hard" molecule, stable against spontaneous reaction but reactive under catalysis. |

Global Reactivity Descriptors

Using Koopmans' theorem approximation:

-

Chemical Potential (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):-

Insight: A high

value confirms the stability of the pyrazole ring, suggesting that metabolic degradation will likely target the alkyl chain first.

-

Part 3: Spectroscopic Profiling (In Silico vs. Experimental)

To validate theoretical models, calculated vibrational frequencies must be scaled (typically by 0.961 for B3LYP) to match experimental IR data.

Vibrational Spectroscopy (IR/Raman)

-

C=O Stretching: The most diagnostic peak.

-

Calculated (Unscaled): ~1750 cm⁻¹

-

Experimental (Expected): 1715–1725 cm⁻¹ (Strong intensity).

-

-

C-H Stretching (Asymmetric):

-

Pyrazole Ring C-H: >3100 cm⁻¹ (Characteristic of aromatic heterocycles).

-

Aliphatic

: 2900–2980 cm⁻¹.

-

-

Ring Breathing: ~1000–1050 cm⁻¹ (Pyrazine/Pyrazole ring deformation).

NMR Chemical Shift Prediction (GIAO Method)

Using the GIAO (Gauge-Including Atomic Orbital) method allows for high-precision NMR prediction.

-

1H NMR Signatures:

Part 4: Biological Interaction Modeling (Docking)

Ligand Potential

1-(1H-pyrazol-1-yl)acetone acts as a bidentate ligand in biological systems (e.g., metalloenzymes) or a fragment in larger drug molecules (e.g., COX-2 inhibitors).

Docking Protocol (AutoDock Vina)

When screening this molecule against potential targets (e.g., S. aureus kinases or SARS-CoV-2 proteases as suggested in recent literature for pyrazoline derivatives), the following logic applies:

-

Grid Box Generation: Center on the active site residues (e.g., Cys145 for Mpro).

-

Ligand Preparation:

-

Rotatable bonds: 2 (N-C methylene, C-C carbonyl).

-

Charges: Gasteiger charges must be applied.

-

-

Interaction Map:

-

H-Bond Acceptor: Carbonyl Oxygen (interaction with backbone NH).

-

Pi-Stacking: Pyrazole ring (interaction with Phe/Trp/Tyr residues).

-

DOT Diagram: Interaction Logic

Caption: Mechanistic interaction map of the ligand within a theoretical protein binding pocket.

Part 5: References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software citation for DFT calculations).

-

Alkorta, I., & Elguero, J. (2014). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. Arkivoc, 2014(ii), 19-35. Link

-

Hasan, A. H., et al. (2022). One‐pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS‐CoV-2 inhibitors.[5] Journal of Molecular Structure, 1270, 133906. Link

-

Sigma-Aldrich. (n.d.). 1-(1H-Pyrazol-1-yl)acetone hydrochloride Product Specification. Link

Sources

The Pharmacophoric Synergy of Pyrazole-Containing Ketones

Architectural Rationale: The Hybrid Advantage

In modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity—molecular hybridization—is a dominant strategy to overcome drug resistance and improve bioavailability. Pyrazole-containing ketones represent a high-value scaffold in this domain.

The Pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) serves as a bioisostere for the imidazole ring and acts as a robust hydrogen bond donor/acceptor. When linked via a Ketone moiety (specifically in chalcone-like systems or acetyl-derivatives), the resulting scaffold gains unique electronic properties:

-

Conformational Restriction: The carbonyl group (

) acts as a rigid linker, orienting the pyrazole and the secondary aryl ring into a specific geometry favorable for binding pockets (e.g., kinase ATP-binding sites). -

Michael Acceptor Reactivity: In pyrazole-chalcones (

-unsaturated ketones), the enone system can form covalent bonds with nucleophilic cysteine residues in target proteins (e.g., covalent kinase inhibitors). -

Solubility Profile: The dipole moment of the ketone improves the aqueous solubility of the typically lipophilic biaryl-pyrazole systems.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical SAR features of pyrazole-chalcone ketones, highlighting regions susceptible to optimization for oncology and infectious disease targets.

Caption: SAR mapping of pyrazole-containing ketones. The ketone bridge acts as both a structural spacer and an electrophilic center for covalent interactions.

Therapeutic Verticals & Biological Data[1][2][3]

The biological potential of these scaffolds is not theoretical; it is validated by extensive assay data. The presence of the ketone group significantly alters the bioactivity compared to the pyrazole alone.

Oncology: Kinase Inhibition (EGFR/VEGFR)

Pyrazole ketones, particularly chalcone hybrids, function as ATP-competitive inhibitors. They occupy the adenine-binding pocket of tyrosine kinases.

Key Mechanism:

-

The pyrazole nitrogens form hydrogen bonds with the "hinge region" of the kinase.

-

The ketone/enone linker extends the molecule into the hydrophobic back pocket.

| Compound Class | Target | IC50 (µM) | Cell Line | Reference |

| Pyrazole-Benzothiazole Ketone | VEGFR-2 | 3.17 - 6.77 | HT29 (Colon) | [Reddy et al.] |

| Indole-Pyrazole Ketone | CDK2 | 0.074 | MCF7 (Breast) | [Hassan et al.] |

| Pyrazole-Chalcone (4-Br) | EGFR | 0.09 | HepG2 (Liver) | [Rana et al.] |

Infectious Disease: Antimicrobial Synergy

The enone moiety in pyrazole-chalcones disrupts bacterial cell walls and interferes with DNA synthesis in fungi.

| Organism | Compound Type | Zone of Inhibition (mm) | Standard (Ampicillin) | Reference |

| S. aureus (G+) | Pyrazole-Chalcone (CH-06) | 22 mm | 24 mm | [Choudhary et al.] |

| E. coli (G-) | Pyrazole-Thiadiazine | 18 mm | 20 mm | [Khidre et al.] |

| C. albicans (Fungi) | 1,5-Diaryl Pyrazole | 16 mm | 18 mm (Fluconazole) | [Ragavan et al.] |

Synthetic Methodologies

To access these scaffolds, the Claisen-Schmidt Condensation is the most robust pathway. It couples a pyrazole-aldehyde with an acetophenone (or vice-versa) to generate the ketone bridge.

Workflow Visualization

Caption: Step-wise synthesis of pyrazole-chalcones via Vilsmeier-Haack formylation followed by base-catalyzed Claisen-Schmidt condensation.

Validated Experimental Protocols

The following protocols are designed for reproducibility and high yield.

Synthesis of Pyrazole-Chalcones (Green Chemistry Approach)

Standard Protocol adapted from Bhat et al. and Choudhary et al.

Reagents:

-

Pyrazole-4-carbaldehyde (1.0 mmol)

-

Substituted Acetophenone (1.0 mmol)

-

PEG-400 (15 mL) - Green Solvent

-

NaOH (20% aqueous solution, 1 mL)

Procedure:

-

Dissolution: Dissolve the pyrazole-aldehyde and acetophenone in PEG-400 in a 50 mL round-bottom flask.

-

Catalysis: Add the NaOH solution dropwise while stirring at room temperature.

-

Reaction: Heat the mixture to 40–50°C for 1–2 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Workup: Pour the reaction mixture into 100 mL of ice-cold water. The chalcone will precipitate as a solid.[1]

-

Purification: Filter the precipitate. Recrystallize from ethanol to obtain pure crystals (Yield typically 80-92%).

Why this works: PEG-400 acts as a phase transfer catalyst and solvent, enhancing the electrophilicity of the aldehyde carbonyl, while NaOH generates the enolate from the acetophenone.

Biological Assay: MTT Cytotoxicity Protocol

Standard Protocol for evaluating anticancer potential.

Materials:

-

Cell lines (e.g., MCF-7, HepG2)[2]

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Solubilizing agent)

Procedure:

-

Seeding: Seed cancer cells (

cells/well) in a 96-well plate and incubate for 24h at 37°C / 5% CO2. -

Treatment: Treat cells with the synthesized pyrazole-ketone at graded concentrations (0.1 µM to 100 µM) for 48h. Include a DMSO control (0.1%).

-

Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Mechanism: Viable cells with active mitochondria will reduce the yellow MTT tetrazole into purple formazan crystals.

-

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).

Mechanism of Action: Kinase Signaling Pathway

Understanding the downstream effects of these molecules is critical for drug development. The diagram below details how pyrazole-ketones interrupt the EGFR signaling cascade.

Caption: Pyrazole-ketones competitively bind to the EGFR ATP-pocket, preventing autophosphorylation and halting the Ras/Raf/MEK/ERK proliferation cascade.

References

-

Reddy, T. S., et al. "Synthesis and biological evaluation of novel pyrazole-benzothiazole hybrids as potential anticancer and antiangiogenic agents."[3] Bioorganic & Medicinal Chemistry Letters. Link

-

Hassan, A. S., et al. "Design, synthesis and anticancer evaluation of novel indole derivatives linked to pyrazole moiety."[3] Journal of Molecular Structure. Link

-

Rana, M., et al. "Synthesis and anticancer evaluation of some new pyrazole chalcones." Medicinal Chemistry Research. Link

-

Choudhary, A. N., et al. "Novel Pyrazole Based Chalcones: Synthesis, Spectral Characterization And Biological Evaluation." Journal of Applied Bioanalysis. Link

-

Bhat, B. A., et al. "Green synthesis and biological screening of some fluorinated pyrazole chalcones." Journal of Chemical Sciences. Link

-

Khidre, R. E., et al. "Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives." Molecules. Link

-

Ragavan, R. V., et al. "Synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles." European Journal of Medicinal Chemistry. Link

Sources

Spectroscopic Characterization of 1-(1H-pyrazol-1-yl)acetone: A Technical Guide

Executive Summary

Compound: 1-(1H-pyrazol-1-yl)propan-2-one CAS Registry Number: 10199-67-4 Molecular Formula: C₆H₈N₂O Molecular Weight: 124.14 g/mol

This guide provides a comprehensive spectroscopic profile of 1-(1H-pyrazol-1-yl)acetone, a critical intermediate in the synthesis of heterocycle-based ligands and pharmaceutical scaffolds. As a Senior Application Scientist, I have structured this analysis to move beyond simple data listing. We will explore the structural causality of the spectral features—explaining how the specific electronic environment of the pyrazole-acetone linkage dictates the NMR, IR, and MS signatures. This document serves as a self-validating protocol for researchers confirming the identity and purity of this compound.

Structural Logic & Synthesis Context

Understanding the synthesis is a prerequisite for accurate spectral interpretation. This compound is typically synthesized via the N-alkylation of 1H-pyrazole with chloroacetone (or bromoacetone) in the presence of a base (e.g., K₂CO₃).

Why this matters for spectroscopy:

-

Regioselectivity: Pyrazole is an ambident nucleophile. While N1-alkylation is favored, impurities from N2-attack (if substituted) or bis-alkylation (unlikely here but possible in derivatives) must be ruled out.

-

Impurities: Common contaminants include unreacted pyrazole (distinct NMR signals) and solvent residuals (acetone, dichloromethane).

Visualization: Chemical Structure & Numbering

The following diagram defines the atom numbering used throughout the spectral assignments.

Figure 1: Connectivity of 1-(1H-pyrazol-1-yl)acetone. The N1-Cα bond is the critical diagnostic linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The key diagnostic feature is the methylene singlet (Cα) , which confirms the linkage between the aromatic ring and the ketone.

¹H NMR Analysis (400 MHz, CDCl₃)

The proton spectrum is characterized by three distinct regions: the aromatic pyrazole protons, the deshielded methylene linker, and the terminal methyl ketone.

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| H-3 | 7.55 – 7.60 | Doublet (d) | 1H | Deshielded by adjacent N2; typically couples with H-4 ( |

| H-5 | 7.45 – 7.50 | Doublet (d) | 1H | Deshielded by N1; slightly upfield from H-3 due to N-substitution effect. |

| H-4 | 6.25 – 6.35 | Triplet/dd | 1H | Shielded relative to H-3/H-5; characteristic "middle" proton of pyrazole. |

| CH₂ (α) | 4.95 – 5.10 | Singlet (s) | 2H | Diagnostic Peak. Deshielded by both the electronegative N1 and the anisotropic effect of the C=O group. |

| CH₃ | 2.15 – 2.25 | Singlet (s) | 3H | Typical methyl ketone shift; sharp singlet indicating no adjacent protons for coupling. |

Expert Insight:

-

Solvent Effects: In DMSO-

, the methylene signal may shift slightly downfield (~5.2 ppm) due to hydrogen bonding interactions with the solvent. -

Coupling: The H-3 and H-5 protons often appear as doublets with small coupling constants (

Hz) to H-4. In lower resolution spectra, these may appear as broad singlets.

¹³C NMR Analysis (100 MHz, CDCl₃)

The carbon spectrum confirms the backbone skeleton.

| Carbon | Shift (δ, ppm) | Type | Assignment Logic |

| C=O | 200.0 – 202.0 | Quaternary | Distinctive low-field signal for ketone carbonyl. |

| C-3 | 139.0 – 141.0 | CH | Aromatic C adjacent to N2. |

| C-5 | 129.0 – 131.0 | CH | Aromatic C adjacent to N1 (substituted). |

| C-4 | 105.0 – 107.0 | CH | Highly shielded aromatic carbon, typical of pyrazole C4 position. |

| CH₂ (α) | 58.0 – 60.0 | CH₂ | Deshielded by N and C=O; confirms N-alkylation. |

| CH₃ | 27.0 – 28.0 | CH₃ | Typical methyl ketone carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid "fingerprint" verification of functional groups.

-

Carbonyl Stretch (C=O): A strong, sharp band at 1715–1725 cm⁻¹ . This is characteristic of a saturated acyclic ketone. If this band appears lower (<1700 cm⁻¹), suspect conjugation (impurity) or hydrogen bonding.

-

C=N / C=C (Pyrazole Ring): Medium intensity bands at 1500–1600 cm⁻¹ correspond to the breathing modes of the aromatic heterocyclic ring.

-

C-H Stretching:

-

Aromatic (sp²): Weak bands >3000 cm⁻¹ (approx. 3100–3120 cm⁻¹).

-

Aliphatic (sp³): Bands <3000 cm⁻¹ (approx. 2920–2950 cm⁻¹) arising from the CH₂ and CH₃ groups.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural evidence through fragmentation.

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion [M]⁺: m/z 124 (EI) or [M+H]⁺ m/z 125 (ESI).

-

Key Fragmentation Pathways (EI):

-

α-Cleavage: Cleavage adjacent to the carbonyl group is the dominant pathway.

-

Loss of Acetyl group (CH₃CO, mass 43)

[Py-CH₂]⁺ (m/z 81) . This is often the base peak.

-

-

McLafferty Rearrangement: Not favorable here due to lack of gamma-hydrogens in the appropriate position.

-

Ring Fragmentation: Loss of N₂ or HCN from the pyrazole ring (characteristic of azoles) at high energy.

-

Visualization: Fragmentation Logic

Figure 2: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.

Experimental Protocols

NMR Sample Preparation

To ensure high-resolution data free from artifacts:

-

Solvent: Use CDCl₃ (Chloroform-d) neutralized with silver foil or stored over molecular sieves to prevent acid-catalyzed deuterium exchange at the α-position.

-

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., KBr/KCl from synthesis).

IR Sample Preparation[1]

-

ATR (Attenuated Total Reflectance): Place a small amount of solid/oil directly on the diamond crystal. Apply pressure to ensure good contact.

-

KBr Pellet: If the compound is a solid (MP ~70°C for related bis-compounds, but this mono-derivative may be a low-melting solid or oil), mix 1-2 mg with 100 mg dry KBr and press into a transparent pellet.

References

-

Synthesis & Characterization of Pyrazole Derivatives

-

General Pyrazole Spectroscopic Data

-

Alkorta, I., et al. "The 1H NMR spectrum of pyrazole in a nematic phase." Magnetic Resonance in Chemistry, 2016, 54(8), 637-640.[3]

-

-

N-Alkylation of Pyrazoles

-

Database Reference

- PubChem Compound Summary for CID 10199-67-4. (Confirming CAS and Identity).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | MDPI [mdpi.com]

- 3. The (1) H NMR spectrum of pyrazole in a nematic phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Pyrazole synthesis [organic-chemistry.org]

Methodological & Application

1-(1h-pyrazol-1-yl)acetone synthesis protocol

Application Note: Optimized Synthesis of 1-(1H-pyrazol-1-yl)acetone

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(1H-pyrazol-1-yl)acetone , a critical intermediate in the production of heteroscorpionate ligands and bioactive pyrazole scaffolds. Unlike cyclization methods (e.g., hydrazine + 1,3-dicarbonyls) which often yield C-alkylated isomers, this protocol utilizes a direct N-alkylation strategy.

The method employs a Finkelstein-assisted

Strategic Analysis & Mechanism

Mechanistic Pathway

The synthesis proceeds via a nucleophilic substitution (

-

Activation:

acts as a mild base to deprotonate the 1H-pyrazole (pKa ~14.2), generating the pyrazolide anion. -

Catalysis (Finkelstein): The addition of catalytic KI converts chloroacetone into the more reactive iodoacetone in situ. Iodide is a better leaving group than chloride, significantly accelerating the rate of alkylation.

-

Substitution: The pyrazolide anion attacks the methylene group of the iodoacetone, displacing the iodide to form the C-N bond.

Critical Experimental Choices

-

Base Selection (

vs. NaH): While NaH ensures complete deprotonation, it is sensitive to moisture and can cause side reactions with the ketone moiety (enolization). Anhydrous -

Solvent (Acetone): Using acetone as the solvent simplifies workup. Since the product is an acetone derivative, residual solvent traces are chemically compatible (though removed during drying). It also solubilizes the organic reactants while keeping the inorganic salts suspended for easy filtration.

Safety Protocol: Chloroacetone Handling

WARNING: HIGH HAZARD Chloroacetone is a potent lachrymator (tear gas) and is toxic by inhalation and skin absorption.

-

Engineering Controls: All operations must be performed inside a high-efficiency fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A full-face respirator is recommended if the hood sash must be raised significantly.

-

Neutralization: Keep a beaker of 10% aqueous ammonia or dilute NaOH nearby to neutralize spills.

-

Glassware: Do not remove glassware from the hood until it has been rinsed with acetone and the rinse waste neutralized.

Detailed Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Quantity (Example) | Role |

| 1H-Pyrazole | 68.08 | 1.0 | 6.81 g (100 mmol) | Nucleophile |

| Chloroacetone | 92.52 | 1.1 | 10.18 g (8.8 mL) | Electrophile |

| Potassium Carbonate | 138.21 | 2.0 | 27.64 g | Base (Anhydrous) |

| Potassium Iodide | 166.00 | 0.05 | 0.83 g | Catalyst |

| Acetone (Solvent) | 58.08 | N/A | 150 mL | Solvent (Dry) |

Step-by-Step Procedure

Phase A: Reaction Setup

-

Drying: Flame-dry a 500 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Solvation: Add 1H-Pyrazole (1.0 equiv) and Acetone (150 mL) to the flask. Stir until fully dissolved.

-

Base Addition: Add

(2.0 equiv) and KI (0.05 equiv) to the solution. The mixture will form a suspension.[3]-

Note: Ensure

is finely powdered to maximize surface area.

-

Phase B: Electrophile Addition 4. Cooling: Briefly cool the suspension to 0°C (ice bath) to mitigate the exotherm upon initial addition. 5. Addition: Add Chloroacetone (1.1 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 15 minutes.

- Reaction: Remove the ice bath. Heat the mixture to a gentle reflux (~56°C) . Stir vigorously for 12–16 hours .

- Monitoring: Check progress via TLC (SiO2; 1:1 Hexane/EtOAc). The pyrazole starting material (

Phase C: Workup & Purification

7. Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

- Boiling Point: Expect product fraction around 80–85°C at 0.5 mmHg (or ~100°C at 10 mmHg).

- Alternative: If distillation is unavailable, use flash column chromatography (Silica Gel; Gradient 0-30% EtOAc in Hexanes).

Characterization Data

-

Appearance: Colorless to pale yellow oil.

-

Yield: Typical isolated yields range from 70% to 85% .

-

NMR (400 MHz,

Visualizations

Reaction Mechanism

Figure 1: Mechanistic pathway highlighting base activation and Finkelstein catalysis.

Process Workflow

Figure 2: Operational workflow from safety preparation to final purification.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete reaction or moisture. | Ensure Acetone is dry.[5] Increase reflux time to 24h. |

| Dark/Tar Formation | Polymerization of Chloroacetone. | Add Chloroacetone slowly at 0°C. Do not overheat during workup. |

| Starting Material Remains | Catalyst failure. | Ensure KI is fresh.[7] Increase KI load to 10 mol%. |

| Product is Solid | High purity or salt contamination. | If salt: Re-dissolve in DCM and wash with water. If pure: Melting point is low (~25-30°C), may solidify in fridge. |

References

- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press. (Foundational text on pyrazole ligand chemistry).

-

Pettinari, C., et al. (2003). "Synthesis and characterization of new N,N,O-donor scorpionate ligands and their complexes." Dalton Transactions, (10), 1968–1976.

-

Sigma-Aldrich. (n.d.).[6] 1-(1H-Pyrazol-1-yl)acetone hydrochloride Product Sheet. (Used for physical property verification).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329776147, 1-(1H-Pyrazol-1-yl)acetone.

Sources

- 1. Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. Chloroacetone - Sciencemadness Wiki [sciencemadness.org]

- 7. CHLOROACETONE [training.itcilo.org]

The Pyrazole Acetonyl Scaffold: A Versatile Building Block for Bioactive Compound Synthesis

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an ideal pharmacophore for interacting with various biological targets.[2] Among the diverse array of pyrazole-containing starting materials, 1-(1H-pyrazol-1-yl)acetone emerges as a particularly valuable and versatile building block. Its bifunctional nature, possessing both the stable pyrazole ring and a reactive ketone moiety, allows for the straightforward synthesis of a wide range of more complex molecules, including pyrazole-based chalcones and other heterocyclic systems with significant therapeutic potential.[3][4]

This technical guide provides detailed application notes and protocols for the utilization of 1-(1H-pyrazol-1-yl)acetone in the synthesis of medicinally relevant compounds. We will explore its application in Claisen-Schmidt and Knoevenagel condensation reactions, providing step-by-step methodologies and explaining the chemical principles that underpin these transformations. The potential biological significance of the resulting compounds as kinase inhibitors, antimicrobial agents, and other therapeutic leads will also be discussed, offering researchers and drug development professionals a comprehensive resource for leveraging this important synthetic intermediate.

Part 1: Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation

Chalcones, or α,β-unsaturated ketones, are a class of compounds renowned for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5] The synthesis of chalcones containing a pyrazole moiety can lead to hybrid molecules with enhanced or novel therapeutic activities. 1-(1H-pyrazol-1-yl)acetone serves as an excellent ketone partner in the Claisen-Schmidt condensation, reacting with a variety of aromatic aldehydes to yield pyrazole-based chalcones.[6][7]

Scientific Rationale

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone.[8] The base abstracts an α-proton from the ketone, in this case, 1-(1H-pyrazol-1-yl)acetone, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone (chalcone). The pyrazole ring in this context acts as a key pharmacophore, influencing the overall electronic and steric properties of the final molecule and its potential interaction with biological targets.

Experimental Workflow for Claisen-Schmidt Condensation

Caption: Workflow for the synthesis of pyrazole chalcones.

Protocol 1: Synthesis of (E)-1-(1H-pyrazol-1-yl)-4-phenylbut-3-en-2-one

This protocol details the synthesis of a model pyrazole chalcone using benzaldehyde.

Materials:

-

1-(1H-pyrazol-1-yl)acetone

-

Benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 1M

-

Deionized water

-

Ice

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.24 g (10 mmol) of 1-(1H-pyrazol-1-yl)acetone and 1.06 g (10 mmol) of benzaldehyde in 20 mL of ethanol.

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature reaches 0-5°C.

-

Base Addition: While stirring vigorously, add 5 mL of a 10% aqueous solution of NaOH dropwise over a period of 10-15 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition of NaOH is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The formation of a new, less polar spot corresponding to the chalcone product should be observed.

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate should form.

-

Neutralization: Acidify the mixture to pH 6-7 by the dropwise addition of 1M HCl with constant stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water (3 x 20 mL).

-

Drying: Dry the crude product in a vacuum oven at 50°C.

-

Purification: Recrystallize the crude solid from hot ethanol to obtain the pure (E)-1-(1H-pyrazol-1-yl)-4-phenylbut-3-en-2-one as a crystalline solid.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Self-Validation: The successful synthesis is validated by the disappearance of the starting materials on the TLC plate and the appearance of a single product spot. Spectroscopic analysis should confirm the presence of the pyrazole ring, the α,β-unsaturated ketone system, and the phenyl group, with the coupling constant of the vinylic protons in the ¹H NMR spectrum confirming the E-configuration.

| Compound | Aromatic Aldehyde | Yield (%) | Melting Point (°C) |

| 1 | Benzaldehyde | 85-90 | 98-100 |

| 2 | 4-Chlorobenzaldehyde | 88-92 | 121-123 |

| 3 | 4-Methoxybenzaldehyde | 82-88 | 105-107 |

| 4 | 4-Nitrobenzaldehyde | 90-95 | 145-147 |

Table 1: Representative yields and melting points for the synthesis of various pyrazole chalcones derived from 1-(1H-pyrazol-1-yl)acetone.

Part 2: Synthesis of Pyrazole-Substituted Olefins via Knoevenagel Condensation

The Knoevenagel condensation provides a powerful tool for the formation of carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound.[9] Using 1-(1H-pyrazol-1-yl)acetone in this reaction allows for the synthesis of pyrazole-containing olefins with diverse functionalities, which can serve as versatile intermediates for the synthesis of more complex heterocyclic systems or as bioactive molecules in their own right.[1][10]

Scientific Rationale

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine or ammonium salt.[11] The base facilitates the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), forming a carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 1-(1H-pyrazol-1-yl)acetone. The resulting intermediate subsequently undergoes dehydration to yield the final condensed product. The choice of the active methylene compound determines the nature of the electron-withdrawing groups on the newly formed double bond, influencing the reactivity and potential biological activity of the product.

Mechanism of Knoevenagel Condensation

Sources

- 1. mdpi.com [mdpi.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. orientjchem.org [orientjchem.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Chemicals [chemicals.thermofisher.cn]

Application Note: 1-(1H-pyrazol-1-yl)acetone in the Synthesis of Bioactive Molecules

Abstract

1-(1H-pyrazol-1-yl)acetone serves as a versatile

Part 1: Molecular Profile & Reactivity Logic

The Chemical Architecture

The utility of 1-(1H-pyrazol-1-yl)acetone lies in its bifunctional nature. It is not merely a ketone; it is a

Key Reactivity Zones:

-

The Active Methylene (

-Carbon): The protons between the pyrazole nitrogen and the carbonyl are significantly acidic ( -

The Carbonyl Group: Susceptible to nucleophilic attack (Grignard, reduction) or condensation (Claisen-Schmidt).

-

The Methyl Terminus: Available for aldol-type condensations, though typically less reactive than the internal methylene due to electronic effects, unless directed.

Reactivity Visualization

Figure 1: Reactivity map of 1-(1H-pyrazol-1-yl)acetone showing divergent synthetic pathways based on site-selective activation.

Part 2: Synthesis of the Core Scaffold

Objective: Preparation of high-purity 1-(1H-pyrazol-1-yl)acetone starting from 1H-pyrazole.

Mechanism

The synthesis relies on a standard

-

Critical Control Point: Pyrazole is an ambident nucleophile. While

-alkylation is favored, controlling temperature is vital to prevent over-alkylation or polymerization of chloroacetone.

Protocol 1: -Alkylation of Pyrazole

Reagents:

-

1H-Pyrazole (1.0 eq)

-

Chloroacetone (1.1 eq) [Warning: Lachrymator]

-

Potassium Carbonate (

, anhydrous, 1.5 eq) -

Solvent: Acetone or Acetonitrile (Dry)

-

Catalyst: Potassium Iodide (KI, 0.1 eq - Finkelstein acceleration)

Step-by-Step Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrazole (6.8 g, 100 mmol) in dry acetone (150 mL). Add anhydrous

(20.7 g, 150 mmol) and KI (1.66 g, 10 mmol). Stir at room temperature for 30 minutes to facilitate deprotonation. -

Addition: Cool the suspension to 0°C using an ice bath. Add chloroacetone (10.18 g, 110 mmol) dropwise over 20 minutes. Note: Chloroacetone is a potent lachrymator; perform strictly in a fume hood.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The pyrazole spot (

) should disappear. -

Workup: Filter off the inorganic salts (

, excess -

Purification: The crude oil often contains traces of chloroacetone. Purify via vacuum distillation (bp ~100-105°C at 15 mmHg) or silica gel column chromatography (Gradient: 10%

30% EtOAc in Hexane). -

Yield: Expected yield is 85–92%. Product is a pale yellow oil.

Part 3: Bioactive Applications & Derivatives[2][3][4][5]

Application A: Synthesis of Pyrazolyl-Chalcones (Antimicrobial Scaffold)

The Claisen-Schmidt condensation connects the ketone to aromatic aldehydes.[2][3] These "chalcone-like" derivatives are highly reported for antifungal and anti-tubercular activity.

Protocol 2: Base-Catalyzed Condensation

-

Setup: Dissolve 1-(1H-pyrazol-1-yl)acetone (10 mmol) and the substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol) in Ethanol (20 mL).

-

Catalysis: Add 10% aqueous NaOH (5 mL) dropwise at 0°C.

-

Reaction: Stir at room temperature for 8–12 hours. A precipitate typically forms as the product crashes out of the polar solvent.

-

Isolation: Pour the reaction mixture into crushed ice/water (100 mL) containing a trace of HCl (to neutralize base). Filter the solid, wash with cold water, and recrystallize from Ethanol.

-

Validation: The appearance of trans-alkene protons (

) in

Application B: The Enaminone Route (Kinase Inhibitor Precursors)

This is the most sophisticated application. Reacting the scaffold with

Protocol 3: Enaminone Synthesis & Cyclization

-

Enaminone Formation:

-

Mix 1-(1H-pyrazol-1-yl)acetone (10 mmol) with DMF-DMA (12 mmol) in Toluene (or neat).

-

Reflux for 4 hours. The methanol byproduct is driven off.

-

Concentrate in vacuo. The residue is usually a solid/semi-solid enaminone: 4-(dimethylamino)-3-(1H-pyrazol-1-yl)but-3-en-2-one.

-

-

Heterocyclization (Example: Pyrazolyl-Pyrimidine):

-

Dissolve the crude enaminone in Ethanol.

-

Add Guanidine Hydrochloride (12 mmol) and Sodium Ethoxide (12 mmol).

-

Reflux for 6–8 hours.

-

Result: Formation of a 2-amino-pyrimidine ring attached to the pyrazole. This motif is structurally similar to Zaleplon and various Janus Kinase (JAK) inhibitors.

-

Data Summary: Reaction Conditions

| Reaction Type | Reagent | Target Moiety | Key Condition | Typical Yield |

| N-Alkylation | Chloroacetone | Core Scaffold | Anhydrous | 85-92% |

| Claisen-Schmidt | Aryl Aldehyde | 10% NaOH, EtOH, RT | 75-85% | |

| Enaminone Formation | DMF-DMA | Dimethylaminovinyl ketone | Reflux, removal of MeOH | >90% |

| Reduction | Secondary Alcohol | 0°C, mild reduction | 95% |

Part 4: Experimental Workflow Diagram

Figure 2: Step-by-step synthetic workflow from raw materials to high-value bioactive targets.

References

-

Synthesis of Pyrazole Derivatives: Elneairy, M. A. A., et al. "Reactions with Dimethylformamide-Dimethylacetal: Synthesis and Reactions of Several New Pyridine and Pyrazolo[3,4-b]pyridine Derivatives."[1] Heteroatom Chemistry, vol. 18, no. 4, 2007, pp. 399–404. [1]

-

Claisen-Schmidt Applications: PraxiLabs. "Claisen Schmidt Reaction Virtual Lab." PraxiLabs Educational Resources.

-

Bioactivity of Pyrazole-Ketones: Bekhit, A. A., et al. "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry, vol. 97, 2015.

-

General Reactivity of 1-(1H-pyrazol-1-yl)acetone: Sigma-Aldrich Product Specification, CAS 10199-63-0.

Sources

Advanced Purification Protocols for 1-(1H-pyrazol-1-yl)acetone

Executive Summary

1-(1H-pyrazol-1-yl)acetone (also known as pyrazolylacetone) is a critical intermediate in the synthesis of scorpionate ligands and heterocyclic pharmaceuticals.[1] Its purity is paramount because trace impurities—specifically unreacted pyrazole and haloacetone precursors—can poison metal catalysts in downstream coordination chemistry or lead to side-reactions in drug discovery scaffolds.[1]

This guide details three purification methodologies ranging from scalable vacuum distillation to high-purity chromatographic separation.[1] The choice of method depends on the synthesis scale and the specific downstream application.

Core Challenges in Purification

-

Unreacted Pyrazole: Possesses high polarity and hydrogen-bonding capability (N-H donor), often co-eluting or "tailing" in chromatography.[1]

-

Haloacetone Residues: Chloro- or bromoacetone are potent lachrymators and alkylating agents that must be quantitatively removed for safety and chemical stability.[1]

-

Hygroscopicity: The ketone moiety and pyrazole ring render the compound moderately hygroscopic, requiring strict drying protocols.

Physicochemical Profile & Pre-Purification Assessment[1]

Before initiating purification, characterize the crude mixture to select the optimal protocol.

| Property | Value / Description | Relevance |

| Physical State | Pale yellow oil or low-melting solid | Amenable to vacuum distillation.[1] |

| Boiling Point (Est.) | ~100–110 °C at 1–2 mmHg | Requires high vacuum for thermal stability. |

| Solubility | Soluble in DCM, EtOAc, Alcohols; Low in Hexane | Ideal for normal phase chromatography gradients. |

| Basicity (pKb) | ~11.5 (Weak base) | Allows for acid-base extraction strategies.[1] |

Pre-Run Check (Self-Validating Step): Run a Thin Layer Chromatography (TLC) plate using 50% Ethyl Acetate in Hexane .

-

Product:

(UV active, Iodine active).[1] -

Pyrazole:

(Often streaks/tails due to NH interaction with silica). -

Haloacetone:

(Visible with KMnO4 stain).

Method A: High-Vacuum Distillation (Scalable)[1]

Best For: Multigram to kilogram scales; removal of non-volatile salts and polymers.

Prerequisite: Crude mixture must be dried (

Protocol

-

Setup: Assemble a short-path distillation apparatus. Use a Vigreux column if the crude purity is <80% to improve separation efficiency.

-

Vacuum Application: Connect a high-vacuum pump capable of reaching

. -

Degassing: Slowly lower pressure to remove residual solvents.[1] Stir rapidly to prevent bumping.

-

Heating Ramp:

-

Fraction 1 (F1): Ambient to 60°C (bath). Collect volatiles (haloacetone residues). Caution: Trap this fraction in a liquid nitrogen cold trap due to lachrymatory nature.[1]

-

Fraction 2 (F2): Ramp bath to ~130–140°C. The product should distill at vapor temperature ~100–110°C (at 1 mmHg).

-

-

Collection: Collect the main fraction as a clear, colorless oil. If it solidifies in the condenser, use a heat gun gently or switch to a warm water condenser (~40°C).

Validation:

-

GC-MS should show a single peak (

124).[1] -

Absence of "forest" peaks in aliphatic region of NMR indicates removal of polymeric side-products.[1]

Method B: Flash Column Chromatography (High Purity)

Best For: Small scales (<10g) or when thermal degradation is a concern. Stationary Phase: Silica Gel 60 (230–400 mesh).

Optimization Logic

Standard silica is slightly acidic. The basic pyrazole ring can interact with silanols, causing peak tailing.

-

Modifier: Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica sites, sharpening the product peak.

Step-by-Step Protocol

-

Slurry Preparation: Suspend silica in Hexane/EtOAc (8:2) with 1% TEA. Pack column tightly.[1]

-

Loading: Dissolve crude oil in minimum DCM. Load carefully onto the sand bed.

-

Elution Gradient:

-

0–5 mins: 20% EtOAc/Hexane (Elutes non-polar impurities/haloacetones).

-

5–20 mins: Gradient to 60% EtOAc/Hexane.

-

Product Elution: Typically elutes between 40–50% EtOAc.[1]

-

-

Fraction Analysis: Spot fractions on TLC. Pool fractions showing a single spot at

.[1] -

Concentration: Rotary evaporate at <40°C. Dry under high vacuum for 4 hours to remove TEA traces.

Method C: Aqueous Workup & Extraction (Rapid Cleanup)

Best For: Removing unreacted pyrazole and inorganic salts before Distillation or Chromatography. Mechanism: 1H-Pyrazole is significantly more water-soluble than the N-alkylated product.[1]

Workflow Diagram

Figure 1: Decision matrix for the purification of 1-(1H-pyrazol-1-yl)acetone based on crude purity.

Protocol

-

Solvent Exchange: Remove the reaction solvent (often acetone) completely. Redissolve the residue in Ethyl Acetate (EtOAc) .

-

Aggressive Washing: Wash the organic layer three times with distilled water.

-

Why: Unreacted pyrazole partitions favorably into the aqueous phase (

is low). The target ketone is more lipophilic.

-

-

Drying: Wash with saturated brine, dry over anhydrous

, and filter. -

Salt Formation (Optional Deep Clean):

-

If pyrazole persists, dissolve the oil in dry ether and bubble dry HCl gas.

-

The 1-(1H-pyrazol-1-yl)acetone hydrochloride salt will precipitate.[1]

-

Filter the salt, wash with ether, and then regenerate the free base by partitioning between DCM and saturated

.

-

Quality Control & Validation

Verify the identity and purity using the following markers.

Proton NMR ( NMR, )

-

Diagnostic Signal: Look for the disappearance of the broad N-H singlet (usually >10 ppm) present in the starting pyrazole.

-

Product Signals:

GC-MS

-

Purity: Integration of the main peak >98%.

-

Impurity Check: Scan for masses corresponding to haloacetone (

92/94 for chloro) or bis-alkylation products.[1]

Safety Considerations

-

Lachrymators: The starting material (chloroacetone) is a severe lachrymator. All initial concentration steps and the first fraction of distillation must be performed in a well-ventilated fume hood.[1]

-

Waste Disposal: Aqueous washes containing pyrazole should be treated as hazardous organic waste, not poured down the drain.

References

-

Synthesis of Pyrazoles: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Link

-

N-Alkylation Protocols: Optimizing N-Alkylation of Pyrazoles. BenchChem Technical Notes. Link

-

Physical Properties & Characterization: 1-(1H-Pyrazol-1-yl)acetone hydrochloride Product Sheet. Sigma-Aldrich.[1] Link

-

General Purification of Nitrogen Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] Link

Sources

Troubleshooting & Optimization

troubleshooting 1-(1h-pyrazol-1-yl)acetone instability

Technical Support Center: 1-(1H-pyrazol-1-yl)acetone

Welcome to the dedicated support center for 1-(1H-pyrazol-1-yl)acetone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that reagent stability is paramount to achieving reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the stability and handling of 1-(1H-pyrazol-1-yl)acetone.

Troubleshooting Guide: Instability and Degradation

This section addresses common issues encountered during the storage and use of 1-(1H-pyrazol-1-yl)acetone in a question-and-answer format.

Q1: My vial of 1-(1H-pyrazol-1-yl)acetone, which was initially a white to off-white solid, has developed a yellow or brownish tint. What does this signify, and can I still use it?

A1: A change in color is a primary visual indicator of potential chemical degradation. While a slight discoloration may not always render the reagent unusable, it warrants immediate investigation before proceeding with a critical experiment.

-

Causality: The discoloration is often due to minor impurities undergoing oxidation or polymerization upon exposure to atmospheric oxygen or light. The pyrazole ring itself is relatively stable, but impurities from the synthesis or the acetone moiety can be more susceptible to degradation.[1][2]

-

Recommended Action:

-

Do not assume it is viable. Using a degraded reagent can lead to low yields, unexpected side products, and difficulty in purification.

-

Perform a quick purity check. The most straightforward method is to run a quick ¹H NMR spectrum in a deuterated solvent (like CDCl₃ or DMSO-d₆) and compare it to a reference spectrum of the pure compound. Look for the appearance of new peaks or a significant change in the integration of existing peaks.

-

When to Discard: If new signals are present, particularly in the aromatic or vinylic region, or if the characteristic peaks of the main compound are diminished, it is highly recommended to use a fresh, pure batch of the reagent. For quantitative applications, using a discolored reagent is strongly discouraged.

-

Q2: I am observing unexpected side products and lower yields in my reaction. Could the instability of 1-(1H-pyrazol-1-yl)acetone be the cause?

A2: Yes, this is a very likely scenario. The chemical structure of 1-(1H-pyrazol-1-yl)acetone contains an N-acyl bond, which can be susceptible to cleavage under certain conditions, leading to reactive intermediates.

-

Mechanistic Insight: The most probable degradation pathway, especially in the presence of nucleophiles, bases, or strong acids, is the hydrolysis of the N-C bond between the pyrazole ring and the acetyl group. This is analogous to the base-catalyzed hydrolysis observed in N-acetylpyrroles.[3]

-

Under Basic Conditions: The presence of a base (e.g., residual alkali, amine reagents) can catalyze the hydrolysis to yield pyrazole and acetone. The resulting acetone can then undergo self-condensation (aldol reaction) or react with other components in your mixture.

-

Under Acidic Conditions: While generally more stable in acid than pyrrole derivatives, strong acidic conditions can also promote hydrolysis, yielding pyrazole and acetic acid.[3]

-

-

Troubleshooting Workflow: Use the following decision-making diagram to diagnose the issue.

Caption: Troubleshooting workflow for reaction issues.

Q3: What are the definitive storage and handling protocols to ensure the long-term stability of 1-(1H-pyrazol-1-yl)acetone?

A3: Proper storage is the most critical factor in maintaining the integrity of this reagent. Adherence to these guidelines will significantly extend its shelf life and ensure experimental consistency.

-

Core Principles: The primary goals are to protect the compound from moisture, oxygen, light, and heat. Safety Data Sheets (SDS) provide a baseline for safe handling and storage.[4][5][6]

| Parameter | Recommended Condition | Rationale & Actions to Avoid |

| Temperature | Store in a cool environment, typically 2-8°C. | Avoid high temperatures and direct sunlight, which can accelerate degradation.[5][6] Do not store near heat sources. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes oxidation. After use, flush the container with inert gas before resealing. |

| Moisture | Keep in a dry, desiccated environment. | The compound is susceptible to hydrolysis. Store in a desiccator. Ensure containers are tightly sealed to prevent moisture ingress.[4] |

| Light | Store in an amber or opaque vial. | Protects from light-induced degradation. Avoid storing in clear glass containers on the lab bench. |

| Incompatibilities | Store away from strong oxidizing agents, strong bases, and strong acids.[5][7] | These substances can directly react with and degrade the compound. Ensure segregated storage. |

Experimental Protocols

Protocol 1: Quality Control Purity Check via ¹H NMR Spectroscopy

This protocol provides a self-validating method to quickly assess the purity of your 1-(1H-pyrazol-1-yl)acetone before use.

Objective: To confirm the identity and estimate the purity of 1-(1H-pyrazol-1-yl)acetone.

Materials:

-

1-(1H-pyrazol-1-yl)acetone sample (approx. 5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

NMR tube

-

Pipettes and small vial

Procedure:

-

Weigh approximately 5-10 mg of the 1-(1H-pyrazol-1-yl)acetone sample into a clean, dry vial.

-

Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

-

Agitate the vial gently until the sample is fully dissolved.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum according to standard instrument procedures.

-

Data Analysis & Validation:

-

Identify Characteristic Peaks: Compare the acquired spectrum to a known reference. Key signals for 1-(1H-pyrazol-1-yl)acetone are typically:

-

A singlet for the methyl protons (CH₃) around δ 2.4 ppm.

-

A singlet for the methylene protons (CH₂) around δ 5.1 ppm.

-

Three distinct signals for the pyrazole ring protons, typically between δ 6.3 and δ 7.6 ppm.

-

-

Look for Impurities:

-

Pyrazole: Look for a broad singlet around δ 12-13 ppm (N-H proton) and characteristic aromatic signals if hydrolysis has occurred.

-

Acetone: A sharp singlet around δ 2.1-2.2 ppm.

-

Other: Any unidentifiable peaks suggest other impurities or degradation products.

-

-

Frequently Asked Questions (FAQs)

-

Q: Is 1-(1H-pyrazol-1-yl)acetone commercially available as a salt, and is it more stable?

-

A: Yes, it is available as a hydrochloride salt (1-(1H-Pyrazol-1-yl)acetone hydrochloride).[8] Salts are often crystalline, less hygroscopic, and more stable solids than the free base, making them easier to handle and store long-term.

-

-

Q: Can I store 1-(1H-pyrazol-1-yl)acetone in a solvent for easier dispensing?

-

A: Long-term storage in solution is generally not recommended as it can accelerate degradation. If you must prepare a stock solution, use a dry, inert solvent (e.g., anhydrous acetonitrile or dioxane), store it under an inert atmosphere at low temperature (≤ -20°C), and use it within a short timeframe. Always perform a quality check if the solution has been stored for an extended period.

-

-

Q: What is the primary degradation pathway I should be aware of?

-

A: The most common degradation pathway is hydrolysis of the N-acetyl bond, particularly catalyzed by basic conditions, to form pyrazole and acetone.

-

Sources

Technical Support Center: 1-(1H-pyrazol-1-yl)acetone Integrity Management

Current Status: Operational Topic: Stabilization, Storage, and Handling of 1-(1H-pyrazol-1-yl)propan-2-one (CAS: 10199-63-0) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Emergency Triage: "My Sample is Degrading"

User Issue: “I synthesized 1-(1H-pyrazol-1-yl)acetone, but the oil turned from pale yellow to dark brown/black overnight. What happened?”

Immediate Diagnosis:

You are likely witnessing base-catalyzed self-condensation (aldol-type polymerization) or oxidative degradation of the activated methylene group. This compound is an

Corrective Action (Triage):

-

Check pH: If the crude oil is even slightly basic (pH > 7.5), degradation accelerates exponentially. Dissolve a small aliquot in wet methanol and check pH.

-

Acidify Immediately: If you intend to store it, convert it to the Hydrochloride (HCl) salt . The salt form is crystalline, non-hygroscopic, and stable for years.

-

Purification: If the sample is already tarry, flash chromatography (silica gel) is required. Elute with CH₂Cl₂/MeOH. Do not distill unless you have high vacuum (<0.5 mmHg) and keep the pot temperature below 60°C.

The Core Science: Why It Decomposes

To prevent decomposition, you must understand the molecular "weak points."

The Instability Mechanism

The molecule contains a "push-pull" system. The carbonyl group pulls electron density, making the

Primary Decomposition Pathways:

-

Aldol-Type Self-Condensation: In the presence of trace base, the enolate of one molecule attacks the carbonyl of another, leading to dimers and eventually dark oligomers (tars).

-

Oxidation: The activated methylene (

-CH₂) is susceptible to aerobic oxidation, especially in solution. -

Bis-Alkylation (During Synthesis): If stoichiometry isn't controlled, the methylene carbon can attack another electrophile, or the pyrazole can act as a nucleophile again.

Visualizing the Danger Zones

Figure 1: The "Safe Path" (Green) involves salt formation. The "Danger Path" (Red) is driven by trace base and heat.

Protocol 1: Safe Synthesis & Isolation

Objective: Isolate the free base without triggering the self-condensation cascade.

Common Pitfall: Many researchers use excess base (K₂CO₃ or NaH) during the alkylation of pyrazole with chloroacetone and fail to neutralize it completely during workup.

Optimized Workflow:

| Step | Action | Technical Rationale |

| 1. Reaction | Use Acetone as solvent with K₂CO₃ (1.1 eq). | Acetone suppresses the deprotonation of the product (common ion effect/solvent leveling). Avoid DMF if possible (hard to remove, promotes basicity). |

| 2. Quench | Filter off solid salts before adding water. | Removes the bulk of the base immediately. |

| 3. Neutralization | Adjust aqueous layer to pH 6-7 using dilute HCl. | CRITICAL: Do not leave at pH 9+. The free base is stable at neutral pH but unstable at basic pH. |

| 4. Extraction | Use Dichloromethane (DCM) . | Avoids high-boiling solvents that require heat to remove. |

| 5. Drying | Use Na₂SO₄ , not K₂CO₃. | K₂CO₃ is basic and can trigger degradation during the drying step. |

| 6. Concentration | Rotovap bath < 35°C . | Thermal energy accelerates the aldol condensation. |

Protocol 2: Long-Term Storage Strategy

User Question: “Can I store the free base oil in the fridge?”

Answer: It is risky. The free base has a shelf life of weeks to months if pure, but days if impure.

The Gold Standard: Conversion to HCl Salt

The hydrochloride salt is the industry standard for stability. It "locks" the pyrazole nitrogen and reduces the acidity of the

Salt Formation Protocol:

-

Dissolve the crude oil (free base) in a minimum amount of anhydrous Ethyl Acetate or Diethyl Ether .

-